molecular formula C22H18ClN5O3 B11372560 1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11372560
M. Wt: 435.9 g/mol
InChI Key: GITOKZAIXDSFHQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a dihydropyridazine carboxamide moiety

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Formation of the dihydropyridazine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrazole and dihydropyridazine rings: This step involves the formation of the final compound through amide bond formation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with similar compounds such as:

  • 1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate
  • 1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylamide

These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C22H18ClN5O3

Molecular Weight

435.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H18ClN5O3/c1-14-19(22(31)28(26(14)2)16-8-4-3-5-9-16)24-21(30)20-18(29)11-12-27(25-20)17-10-6-7-15(23)13-17/h3-13H,1-2H3,(H,24,30)

InChI Key

GITOKZAIXDSFHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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